molecular formula C21H22ClNO2 B3082866 [3,5-Bis(benzyloxy)benzyl]amine hydrochloride CAS No. 1134702-15-0

[3,5-Bis(benzyloxy)benzyl]amine hydrochloride

Cat. No. B3082866
CAS RN: 1134702-15-0
M. Wt: 355.9 g/mol
InChI Key: ZOMYDBJUTISAES-UHFFFAOYSA-N
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Description

“[3,5-Bis(benzyloxy)benzyl]amine hydrochloride” is an organic compound with the linear formula C21H21NO2.ClH . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of “[3,5-Bis(benzyloxy)benzyl]amine hydrochloride” consists of a benzyl group attached to an amine functional group . The molecular weight of this compound is 355.86 .

Scientific Research Applications

  • Stereoselective Synthesis : This compound has been used in stereoselective synthesis processes. For example, Ashwood et al. (1997) described a process for preparing a secondary amine starting from readily available materials, highlighting its utility in efficient construction of homochiral intermediates (M. S. Ashwood, I. F. Cottrell, & A. Davies, 1997).

  • Development in Nonlinear Optical Polymers : Research by Nazmieva et al. (2018) demonstrated the use of bichromophore nonlinear optically active compounds, including derivatives of 3,5-bis(benzyloxy)benzyl alcohol, in the synthesis of epoxy-amine oligomers for nonlinear optical (NLO) applications (Gul'shat N. Nazmieva et al., 2018).

  • Characterization and Reactivity of Complexes : Itoh et al. (2001) investigated bis(mu-oxo)dinickel(III) complexes supported by bis[2-(2-pyridyl)ethyl]amine ligands. They studied the formation, characterization, and reactivity of these complexes, providing insights into their potential applications in chemical processes (S. Itoh et al., 2001).

  • Synthesis and Properties of Aromatic Poly(ether-imide) : Research by Toiserkani (2011) involved the preparation of new bis(ether-amine) monomers and subsequent synthesis of modified poly(ether-imide)s. These polymers have potential applications in high-performance materials (Hojjat Toiserkani, 2011).

  • Lanthanide-based Coordination Polymers : Sivakumar et al. (2011) synthesized lanthanide coordination compounds using anions derived from 3,5-bis(benzyloxy)benzoic acid. Their study included the characterization and assessment of the photophysical properties of these compounds (S. Sivakumar et al., 2011).

  • Aluminium Metal Complexes as Catalysts : Chen et al. (2003) described aluminium complexes supported by amine bis(phenolate) ligands, highlighting their catalytic activity in the ring-opening polymerization of ε-caprolactone (Chi‐Tien Chen, Chi-An Huang, & Bor-Hunn Huang, 2003).

properties

IUPAC Name

[3,5-bis(phenylmethoxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2.ClH/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18;/h1-13H,14-16,22H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMYDBJUTISAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CN)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,5-Bis(benzyloxy)benzyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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